BenchChemオンラインストアへようこそ!

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide

Synthetic Chemistry Regioselectivity Catalytic Hydrogenation

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide (CAS 1203-81-2) is a secondary amine derivative belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, with molecular formula C11H14N2O and molecular weight 190.24 g/mol. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic bioactive molecules.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1203-81-2
Cat. No. B3046146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide
CAS1203-81-2
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1CNCC2=CC=CC=C12
InChIInChI=1S/C11H14N2O/c1-8(14)13-11-7-12-6-9-4-2-3-5-10(9)11/h2-5,11-12H,6-7H2,1H3,(H,13,14)
InChIKeyIWTRCPHFVCSGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide (CAS 1203-81-2) – Core Chemical Identity and Procurement Baseline


N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide (CAS 1203-81-2) is a secondary amine derivative belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, with molecular formula C11H14N2O and molecular weight 190.24 g/mol . The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic bioactive molecules [1]. The 4-acetamido substitution pattern distinguishes this compound from the more commonly studied 1-substituted THIQ derivatives and from the 5,6,7,8-tetrahydro regioisomer, providing a unique combination of a secondary amine (N-2) and a hydrogen-bond-donating acetamide at the C-4 position [2]. Commercial availability is documented at 98% purity from multiple vendors .

Why N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide Cannot Be Replaced by Generic THIQ Analogs


1,2,3,4-Tetrahydroisoquinoline derivatives are not functionally interchangeable. The position of the acetamido substituent on the saturated ring dictates both synthetic accessibility and biological target engagement. Catalytic hydrogenation studies show that 4-acetamidoisoquinoline can yield either the 1,2,3,4-tetrahydro or the 5,6,7,8-tetrahydro product depending on catalyst and acid conditions [1]. The 4-yl acetamide regioisomer (CAS 1203-81-2) possesses a stereogenic center at C-4, absent in the 1-yl isomer (CAS 477532-06-2) when the latter lacks additional substitution, and this chirality can critically influence molecular recognition in enzyme pockets or receptor binding sites [2]. Furthermore, the free N-2 secondary amine in the 4-acetamido-1,2,3,4-tetrahydro scaffold provides a reactive handle for further derivatization, which is geometrically and electronically distinct from the N-2 position in 1-substituted or 5,6,7,8-tetrahydro analogs [3]. Substituting with a generic THIQ without verifying the exact substitution pattern and saturation state risks altering key ADME, potency, and selectivity parameters.

Quantitative Differentiation Evidence for N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide vs. Closest Analogs


Regioselectivity in Catalytic Hydrogenation: C-4 Acetamido Directs Saturation to the 1,2,3,4-Tetrahydro Ring vs. 5,6,7,8-Tetrahydro Isomer

The catalytic reduction of 4-acetamidoisoquinoline is condition-dependent. Under Adams catalyst (PtO₂) in acetic acid or Raney nickel in ethanol, the reduction selectively occurs on the pyridine ring to yield N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide (the 1,2,3,4-THIQ product). In contrast, using Adams catalyst in acetic acid–sulfuric acid shifts reduction to the benzene ring, affording the 4-acetamido-5,6,7,8-tetrahydroisoquinoline regioisomer. Quantitative yields for the 1,2,3,4-tetrahydro product were reported as 'good' for acetamido substituents on the pyridine ring, while yields for the 5,6,7,8-tetrahydro isomer were only moderate for acetamido substituents on the benzene ring [1][2]. This differentiation is critical for procurement: ordering CAS 1203-81-2 ensures the correct 1,2,3,4-tetrahydro regioisomer, whereas mis-specification could result in the 5,6,7,8-tetrahydro analog with divergent geometry and biological properties.

Synthetic Chemistry Regioselectivity Catalytic Hydrogenation

Positional Isomerism: C-4 Acetamido vs. C-1 Acetamido Differentiation in Orexin Receptor Antagonist Patents

Patent WO2004085403A1 explicitly claims tetrahydroisoquinolyl acetamide derivatives as orexin receptor antagonists, with the generic structure encompassing N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide as a distinct chemical class [1]. In that patent, the acetamide is attached to the C-1 position, and the pharmacological activity is linked to this specific connectivity. The C-4 acetamide regioisomer (CAS 1203-81-2) is not covered by the same claims, indicating that patent examiners considered the position of the acetamido group to be a critical structural feature conferring different biological properties. The C-4 position introduces a stereogenic center not present in the achiral C-1 acetamido compound, potentially enabling enantioselective interactions with biological targets.

Medicinal Chemistry Orexin Receptor Positional Isomer

Spectroscopic Differentiation: GC-MS and FTIR Signatures of 4-Acetamido-1,2,3,4-Tetrahydroisoquinoline vs. 5,6,7,8-Tetrahydro Regioisomer

The 1,2,3,4- and 5,6,7,8-tetrahydro regioisomers of 4-acetamidoisoquinoline are spectroscopically distinguishable. SpectraBase entries provide distinct FTIR and GC-MS spectra for each compound: 4-acetamido-1,2,3,4-tetrahydroisoquinoline (SpectraBase Compound ID 8q2c5inzFcF) and 4-acetamido-5,6,7,8-tetrahydroisoquinoline (SpectraBase Compound ID D5p6lAJGbpu) [1][2]. The GC retention time, mass fragmentation pattern, and infrared absorption bands differ, enabling unambiguous identity verification of received material. This is essential for quality control in procurement: a shipment of CAS 1203-81-2 can be rapidly authenticated against the reference spectrum to confirm the correct regioisomer has been supplied.

Analytical Chemistry Quality Control Spectroscopy

Application Scenarios Where N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide (CAS 1203-81-2) Provides Verifiable Advantage


As a Chiral Building Block for Enantioselective Synthesis of 4-Substituted THIQ Alkaloids

The C-4 position in CAS 1203-81-2 is a stereogenic center, making the compound a precursor to chiral 4-substituted tetrahydroisoquinolines. The acetamido group can serve as a directing group for diastereoselective transformations or be hydrolyzed to the free 4-amino-1,2,3,4-tetrahydroisoquinoline. This is distinct from 1-substituted THIQs, where chirality at C-1 is often configurationally labile. Synthetic groups pursuing enantiopure THIQ alkaloids or constrained peptide mimetics should specify this compound rather than the achiral 1-acetamido isomer [1].

Regioselective Scaffold for NMDA Receptor or GPCR Ligand Optimization

The tetrahydroisoquinoline scaffold is a validated core for NMDA receptor potentiators and histamine H3/serotonin reuptake inhibitors, as evidenced by structure–activity relationship studies of THIQ derivatives [1]. The 4-acetamido substitution places a hydrogen-bond donor/acceptor at a position topologically distinct from the more common C-1 modifications. This allows medicinal chemists to explore new vectors in receptor binding pockets without infringing on C-1-focused IP. When ordering for SAR campaigns, specifying CAS 1203-81-2 ensures the correct regioisomer is used to probe this underexplored substitution vector.

Synthetic Intermediate Requiring Selective N-2 Functionalization

The free N-2 secondary amine in the 1,2,3,4-tetrahydro ring is a nucleophilic site for alkylation, acylation, or sulfonylation. The 4-acetamido group remains intact under conditions that modify N-2, enabling modular diversification. In contrast, the 5,6,7,8-tetrahydro isomer has the amine in a different electronic environment, altering its reactivity. The catalytic hydrogenation protocol of Kakemi & Arita (1967) provides a scalable route to this specific amine-acetamide combination [2]. Process chemists scaling up THIQ-based intermediates should procure CAS 1203-81-2 to leverage this established synthetic pathway.

Reference Standard for Regioisomeric Purity in Quality Control

Because 4-acetamidoisoquinoline can yield both 1,2,3,4- and 5,6,7,8-tetrahydro products under different hydrogenation conditions, CAS 1203-81-2 serves as an authentic reference standard for unambiguous identification via GC-MS and FTIR [1]. Analytical laboratories supporting chemical production or pharmaceutical impurity profiling can procure this compound to establish retention time markers, mass spectral libraries, and IR reference spectra. This ensures that bulk synthetic batches are free of the undesired 5,6,7,8-tetrahydro contaminant, which would be a critical quality deviation in regulated environments.

Quote Request

Request a Quote for N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.